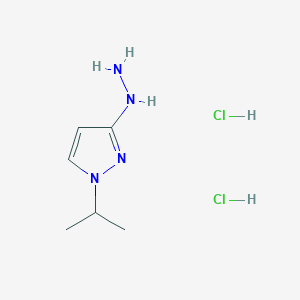
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine monohydrochloride with a suitable ketone or aldehyde to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO under oxygen .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, which offer high selectivity and yield .
化学反应分析
Types of Reactions
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and DMSO, reducing agents such as hydrogen gas, and various catalysts like ruthenium complexes . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are often structurally diverse pyrazole derivatives, which can be further functionalized for specific applications .
科学研究应用
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of (1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and their interactions with the target molecules .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperazine derivatives: Piperazines are another class of nitrogen-containing heterocycles with wide-ranging applications in pharmaceuticals.
Uniqueness
(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form diverse derivatives makes it a valuable compound in synthetic chemistry and drug development .
属性
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-3-6(8-7)9-10;;/h3-5H,7H2,1-2H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRTZTVIUGSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)
![3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2603742.png)

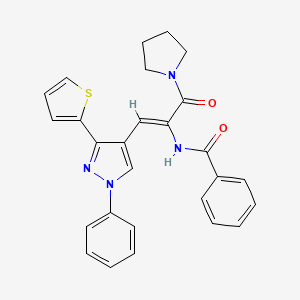
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)
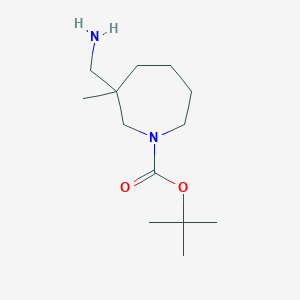
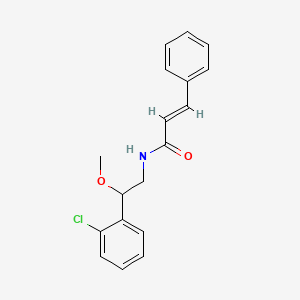
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)
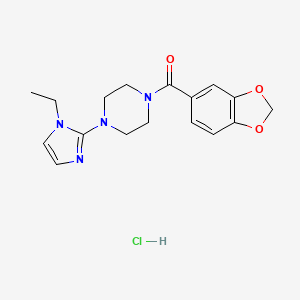
![3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2603757.png)
![8-({1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)quinoline](/img/structure/B2603758.png)
